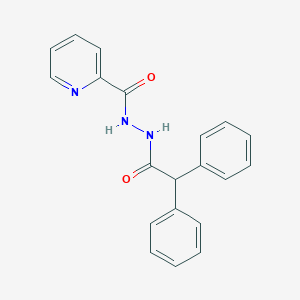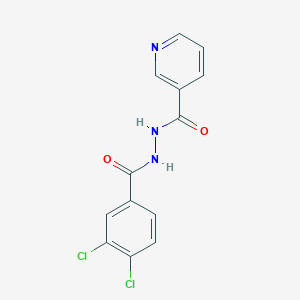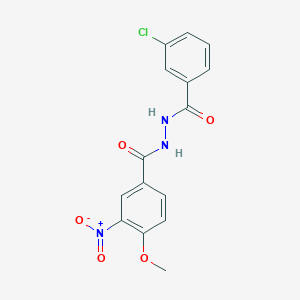![molecular formula C19H25N3O2S B398892 2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 352441-71-5](/img/structure/B398892.png)
2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties .
Métodos De Preparación
The synthesis of 2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of unsymmetric thioureas with maleic acid derivatives. The regioselectivity of this reaction is influenced by factors such as solvent polarity and the type of maleic acid derivative used .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide has been studied for its potential applications in medicinal chemistry. It exhibits a broad range of biological activities, making it a valuable scaffold for drug development. Research has shown its potential as an anti-inflammatory, antiviral, and anticancer agent .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors.
Comparación Con Compuestos Similares
Similar compounds in the thiazolidine family include 2-(2-cyclohexylimino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid and other substituted thiazolidines. What sets 2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide apart is its unique substitution pattern, which contributes to its distinct biological activities .
Propiedades
Número CAS |
352441-71-5 |
|---|---|
Fórmula molecular |
C19H25N3O2S |
Peso molecular |
359.5g/mol |
Nombre IUPAC |
2-(2-cyclohexylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H25N3O2S/c1-12-7-6-8-13(2)17(12)21-16(23)11-15-18(24)22-19(25-15)20-14-9-4-3-5-10-14/h6-8,14-15H,3-5,9-11H2,1-2H3,(H,21,23)(H,20,22,24) |
Clave InChI |
QDOCKAJYKHIDRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)NC(=NC3CCCCC3)S2 |
SMILES isomérico |
CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)N=C(S2)NC3CCCCC3 |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)N=C(S2)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(4-bromo-2-methylphenoxy)acetyl]-2-naphthohydrazide](/img/structure/B398812.png)
![3-bromo-4-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B398813.png)

![N'-[(4-bromo-2-methylphenoxy)acetyl]-2-chloro-4-nitrobenzohydrazide](/img/structure/B398815.png)








![3-{2-[2-(2-Methoxy-phenoxy)-ethylsulfanyl]-benzoimidazol-1-yl}-propionic acid](/img/structure/B398829.png)
